Cas no 771-62-0 (Pentafluorothiophenol)

Pentafluorothiophenol 化学的及び物理的性質
名前と識別子
-
- pentafluorothiophenol
- Pentafluorobenzenethiol
- 2,3,4,5,6-Pentafluorothiophenol
- 2,3,4,5,6-pentafluorobenzenethiol
- (Pentafluorophenyl)thiol
- Mercapto(pentafluoro)benzene
- NSC 88286
- PFBT
- BENZENETHIOL, PENTAFLUORO-
- Pentafluorobenzenethiol-
- PENTAFLUOROPHENYL MERCAPTAN
- NSC88286
- CM7UNQ95TJ
- UVAMFBJPMUMURT-UHFFFAOYSA-N
- Pentafluorothiophenol, 97%
- 2,3,4,5,6-pentafluorobenzene-1-thiol
- pentafluorobenzene thiol
- pentafluorobenzene-1-thiol
- NCIOpen2_001523
- FT-0632928
- FS-4462
- NS00041772
- 2,3,4,5,6-Pentafluorothiophenol, 97%
- A838986
- WLN: SHR BF CF DF EF FF
- SCHEMBL48428
- DTXSID10227887
- AKOS000121543
- CS-0031672
- MFCD00004828
- 2,3,4,5,6-Pentafluorothiphenol
- D92030
- EINECS 212-236-3
- BRN 1876292
- EN300-21203
- 2,3,4,5,6-Pentafluorophenyl hydrosulfide
- perfluorothiophenol
- 2,3,4,5,6-Pentafluorobenzenethiol #
- Benzenethiol, 2,3,4,5,6-pentafluoro-
- P0861
- UNII-CM7UNQ95TJ
- NSC-88286
- 771-62-0
- STL557846
- BBL104032
- DB-056182
- DTXCID60150378
- Pentafluorothiophenol
-
- MDL: MFCD00004828
- インチ: 1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
- InChIKey: UVAMFBJPMUMURT-UHFFFAOYSA-N
- SMILES: S([H])C1C(=C(C(=C(C=1F)F)F)F)F
- BRN: 1876292
計算された属性
- 精确分子量: 199.97200
- 同位素质量: 199.972
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 1
- XLogP3: 2.6
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.501 g/mL at 25 °C(lit.)
- ゆうかいてん: -24°C(lit.)
- Boiling Point: 143°C(lit.)
- フラッシュポイント: 華氏温度:123.8°f
摂氏度:51°c - Refractive Index: n20/D 1.4645(lit.)
- Solubility: ほとんど溶けない(0.048 g/l)(25ºC)、
- すいようせい: Insoluble in water.
- PSA: 38.80000
- LogP: 2.67080
- 敏感性: Stench
- Solubility: 未確定
Pentafluorothiophenol Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H226,H302,H312,H314,H331
- Warning Statement: P261,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-34
- セキュリティの説明: S16-S26-S36-S36/37/39-S45
- FLUKA BRAND F CODES:10-13-23
- RTECS号:DC1940000
-
危険物標識:
- 储存条件:0-10°C
- 安全术语:3
- Risk Phrases:R10; R34
- HazardClass:3
- 包装グループ:II
- Packing Group:III
Pentafluorothiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21203-0.05g |
pentafluorobenzene-1-thiol |
771-62-0 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
TRC | P273565-50mg |
Pentafluorothiophenol |
771-62-0 | 50mg |
$ 64.00 | 2023-09-06 | ||
Enamine | EN300-21203-5.0g |
pentafluorobenzene-1-thiol |
771-62-0 | 95% | 5.0g |
$69.0 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61010-5g |
Pentafluorothiophenol |
771-62-0 | 5g |
¥468.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61010-1g |
Pentafluorothiophenol |
771-62-0 | 1g |
¥128.0 | 2021-09-08 | ||
Fluorochem | 003278-5g |
Pentafluorothiophenol |
771-62-0 | 97% | 5g |
£18.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P113647-5g |
2,3,4,5,6-Pentafluorothiophenol |
771-62-0 | AR,97.0% | 5g |
¥569.00 | 2021-05-24 | |
TRC | P273565-500mg |
Pentafluorothiophenol |
771-62-0 | 500mg |
$ 109.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D956638-25g |
PENTAFLUOROTHIOPHENOL |
771-62-0 | 97% | 25g |
$175 | 2024-06-07 | |
Oakwood | 003278-1g |
Pentafluorothiophenol |
771-62-0 | 97% | 1g |
$16.00 | 2024-07-19 |
Pentafluorothiophenol Suppliers
Pentafluorothiophenol 関連文献
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1. Benzenethiolato-derivatives of iridium(I) and iridium(III)M. H. B. Stiddard,R. E. Townsend J. Chem. Soc. A 1970 2719
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Mohamed A. Mezour,Rachelle M. Choueiri,Olena Lukoyanova,R. Bruce Lennox,Dmitrii F. Perepichka Nanoscale 2016 8 16955
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Hyunbok Lee,Yue Zhang,Lei Zhang,Timothy Mirabito,Edmund K. Burnett,Stefan Trahan,Ali Reza Mohebbi,Stefan C. B. Mannsfeld,Fred Wudl,Alejandro L. Briseno J. Mater. Chem. C 2014 2 3361
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Wei Guo,Wen Tan,Mingming Zhao,Kailiang Tao,Lv-Yin Zheng,Yongquan Wu,Deliang Chen,Xiao-Lin Fan RSC Adv. 2017 7 37739
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Luxi Tan,Yunlong Guo,Yang Yang,Guanxin Zhang,Deqing Zhang,Gui Yu,Wei Xu,Yunqi Liu Chem. Sci. 2012 3 2530
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6. Chemistry of the metal carbonyls. Part XXXVI. Carbonyl(organothio)-manganese and -rhenium complexesA. G. Osborne,F. G. A. Stone J. Chem. Soc. A 1966 1143
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Aaron B. Naden,Joachim Loos,Donald A. MacLaren J. Mater. Chem. C 2014 2 245
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Hyun Kyung Moon,Seohyun Kang,Hyo Jae Yoon Polym. Chem. 2017 8 2287
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Zachary A. Lamport,Ruipeng Li,Chao Wang,William Mitchell,David Sparrowe,Detlef-M. Smilgies,Cynthia Day,Veaceslav Coropceanu,Oana D. Jurchescu J. Mater. Chem. C 2017 5 10313
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Zhen Hu,Dongfan Li,Wanlong Lu,Zongze Qin,Yixin Ran,Xin Wang,Guanghao Lu Mater. Adv. 2023 4 2811
Pentafluorothiophenolに関する追加情報
Properties and Applications of Pentafluorothiophenol (CAS No. 771-62-0)
Pentafluorothiophenol, with the chemical formula C₆H₂F₅S and CAS number 771-62-0, is a fluorinated heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the thiophenol family, characterized by a sulfur atom incorporated into the benzene-like ring structure, with five fluorine atoms substituting hydrogen atoms. The presence of these fluorine atoms imparts unique electronic and steric properties, making Pentafluorothiophenol a versatile intermediate in the development of advanced materials and bioactive molecules.
The synthesis of Pentafluorothiophenol typically involves the selective fluorination of thiophenol derivatives using potent fluorinating agents such as Selectfluor® or DAST (Diazabicyclo[2.2.2]octane). The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. Recent advancements in fluorination techniques have enabled more precise control over regioselectivity, allowing chemists to tailor the substitution patterns on the thiophene ring for specific applications.
In pharmaceutical research, Pentafluorothiophenol serves as a key building block for designing novel therapeutic agents. Its structural motif is found in several drug candidates that exhibit promising biological activity. For instance, derivatives of Pentafluorothiophenol have been investigated for their potential as kinase inhibitors, particularly in targeting oncogenic pathways. The electron-withdrawing nature of fluorine atoms modulates the reactivity of the sulfur center, facilitating interactions with biological targets such as enzymes and receptors. Studies have demonstrated that compounds incorporating this scaffold exhibit improved binding affinities and reduced off-target effects compared to their non-fluorinated counterparts.
The electronic properties of Pentafluorothiophenol also make it valuable in materials science, particularly in the development of organic semiconductors and liquid crystals. The strong electron-withdrawing effect of fluorine atoms enhances charge transport properties, making it an attractive candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Researchers have reported significant improvements in device performance when incorporating Pentafluorothiophenol-based polymers or small molecules into their architectures.
Moreover, Pentafluorothiophenol has been explored in catalysis, where its ability to act as a ligand or co-catalyst can influence reaction outcomes. The compound’s unique steric and electronic environment allows it to stabilize reactive intermediates and direct chemical transformations with high efficiency. For example, palladium complexes featuring Pentafluorothiophenol ligands have been employed in cross-coupling reactions, which are fundamental to constructing complex organic molecules.
The environmental impact and safety considerations of handling Pentafluorothiophenol are also areas of active research. While not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety and minimize environmental release. Recent studies have focused on developing greener synthetic routes for Pentafluorothiophenol, including solvent-free reactions and catalytic methods that reduce waste generation.
In conclusion, Pentafluorothiophenol (CAS No. 771-62-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features—specifically the combination of a thiophene ring with five fluorine substituents—endow it with exceptional properties that make it indispensable in modern chemical research. As methodologies for fluorination continue to evolve, the potential applications of Pentafluorothiophenol are expected to expand further, driving innovation in multiple scientific disciplines.
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